1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one is a complex organic compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propanone moiety. Common synthetic routes include:
Electrophilic Aromatic Substitution:
Grignard Reaction: The addition of a propanone moiety can be achieved through a Grignard reaction, where a Grignard reagent reacts with a suitable precursor to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions followed by the Grignard reaction under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and trifluoromethylthio groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets through its trifluoromethyl and trifluoromethylthio groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one: Similar in structure but with a sulfonyl group instead of a trifluoromethylthio group.
4’-(Trifluoromethyl)propiophenone: Contains a trifluoromethyl group but lacks the trifluoromethylthio group.
Uniqueness
1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups, which impart distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H8F6OS |
---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6OS/c1-2-7(18)9-6(10(12,13)14)4-3-5-8(9)19-11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
QSSBFQSYRSQAQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1SC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.